2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Description
The compound 2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide features a central thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. The ethyl spacer at position 5 connects the thiazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.
While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl} derivatives) highlight common synthetic routes, such as Hantzsch thiazole cyclization or coupling reactions with acetamide precursors .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2OS/c1-13-18(26-20(24-13)15-4-8-17(22)9-5-15)10-11-23-19(25)12-14-2-6-16(21)7-3-14/h2-9H,10-12H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNCTSICAJKPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic molecule with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : CHClF NS
- IUPAC Name : this compound
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The thiazole moiety plays a crucial role in its anticancer activity. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells through multiple pathways, including:
- Inhibition of Bcl-2 : The compound has shown significant anti-Bcl-2 activity, which is crucial for promoting apoptosis in cancer cells .
- Cell Cycle Arrest : It may also cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation of cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl and thiazole rings for enhancing biological activity. For instance:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring has been associated with increased cytotoxicity against various cancer cell lines.
- Fluorine and Methyl Groups : The addition of fluorine and methyl groups can enhance the lipophilicity and overall efficacy of the compound .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against several cancer cell lines. Below is a summary table showcasing IC values from various studies:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 1.61 ± 1.92 | |
| Jurkat (Leukemia) | 1.98 ± 1.22 | |
| MCF-7 (Breast Cancer) | < 10 | |
| HCT116 (Colon Cancer) | < 0.95 |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against lung and leukemia cancer cell lines.
Study 1: Anticancer Activity
In a recent study by Evren et al. (2019), novel derivatives were synthesized based on the thiazole framework and tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The findings revealed that compounds similar to this compound exhibited strong selectivity and significant cytotoxicity against both cell lines .
Study 2: Mechanistic Insights
Another investigation utilized molecular dynamics simulations to explore the binding interactions between this compound and Bcl-2 protein. The study found that hydrophobic interactions predominated in stabilizing the complex, suggesting a potential mechanism for its apoptotic effects on cancer cells .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The following table compares key structural analogs, emphasizing substituent variations and their implications:
*Calculated based on molecular formula.
Key Structural and Functional Differences
Halogenation Patterns: The target compound’s dual halogen (Cl and F) substitution may enhance lipophilicity and binding to hydrophobic pockets compared to mono-halogenated analogs like 9b (4-F only) . In contrast, sulfonamide derivatives (e.g., ) replace the acetamide with a sulfonamide group, altering hydrogen-bonding capacity and solubility .
Synthetic Routes :
- Analogs in utilize Cu-catalyzed azide-alkyne cycloaddition for triazole-thiazole hybrids, whereas employs catalyst-free Hantzsch cyclization for hydroxy-thiazole derivatives . The target compound likely requires multi-step coupling due to its ethyl spacer and acetamide linkage.
Biological Activity Trends :
- Thiazoles with electron-withdrawing groups (e.g., 4-ClPh, 4-FPh) show improved enzyme inhibition in docking studies (e.g., 9c in binds tightly to α-glucosidase) .
- Anti-exudative acetamides in (e.g., 3.1–3.21) demonstrate dose-dependent activity, suggesting the target compound’s acetamide group could be optimized for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
